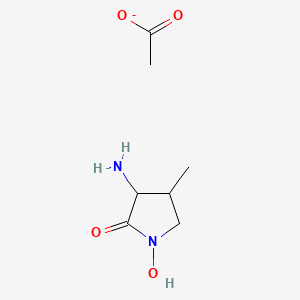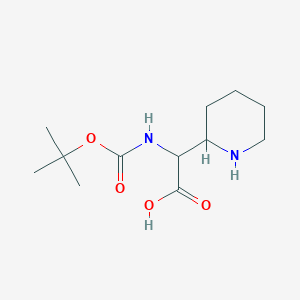
ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrazole ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various biological molecules.
相似化合物的比较
Similar Compounds
Ethyl (2R)-2-amino-2-(1-methylpyrazol-4-yl)acetate: Similar structure but lacks the Boc protecting group.
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-phenylpyrazol-4-yl)acetate: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The methyl group on the pyrazole ring also influences its reactivity and biological activity.
属性
分子式 |
C13H21N3O4 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H21N3O4/c1-6-19-11(17)10(9-7-14-16(5)8-9)15-12(18)20-13(2,3)4/h7-8,10H,6H2,1-5H3,(H,15,18)/t10-/m1/s1 |
InChI 键 |
BZVLPXVZFNDSOE-SNVBAGLBSA-N |
手性 SMILES |
CCOC(=O)[C@@H](C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C(C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)




![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)

